ethyl 4-(cyanosulfanyl)-3-methyl-5-{[(4-nitrophenyl)carbamoyl]amino}thiophene-2-carboxylate
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Overview
Description
ethyl 4-(cyanosulfanyl)-3-methyl-5-{[(4-nitrophenyl)carbamoyl]amino}thiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a nitrophenyl group, and a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(cyanosulfanyl)-3-methyl-5-{[(4-nitrophenyl)carbamoyl]amino}thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Once the thiophene ring is prepared, it can be functionalized with the nitrophenyl group and the thiocyanate group through a series of substitution reactions. The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(cyanosulfanyl)-3-methyl-5-{[(4-nitrophenyl)carbamoyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(cyanosulfanyl)-3-methyl-5-{[(4-nitrophenyl)carbamoyl]amino}thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its functional groups. The nitrophenyl group can participate in hydrogen bonding or π-π interactions, while the thiocyanate group can act as a nucleophile in biochemical reactions.
Comparison with Similar Compounds
ethyl 4-(cyanosulfanyl)-3-methyl-5-{[(4-nitrophenyl)carbamoyl]amino}thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylate: Lacks the nitrophenyl and thiocyanate groups, making it less versatile.
Nitrophenylthiophene: Contains the nitrophenyl group but lacks the thiocyanate group.
Thiocyanatothiophene: Contains the thiocyanate group but lacks the nitrophenyl group.
The presence of both the nitrophenyl and thiocyanate groups in this compound makes it unique and potentially more useful for specific applications.
Properties
IUPAC Name |
ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]-4-thiocyanatothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S2/c1-3-25-15(21)13-9(2)12(26-8-17)14(27-13)19-16(22)18-10-4-6-11(7-5-10)20(23)24/h4-7H,3H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZXIFCTFGTQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])SC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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